molecular formula C20H27N3O4S B12641838 Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-

Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-

Cat. No.: B12641838
M. Wt: 405.5 g/mol
InChI Key: WWBWBEHDTQUBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)- is a complex organic compound with a molecular formula of C14H15NO3S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with N-methyl-3-(methoxymethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)- involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)- is unique due to its specific structural features, such as the presence of both methoxy and piperazinyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-piperazin-1-ylbenzenesulfonamide

InChI

InChI=1S/C20H27N3O4S/c1-22(17-6-4-5-16(13-17)15-26-2)28(24,25)18-7-8-20(27-3)19(14-18)23-11-9-21-10-12-23/h4-8,13-14,21H,9-12,15H2,1-3H3

InChI Key

WWBWBEHDTQUBQY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)COC)S(=O)(=O)C2=CC(=C(C=C2)OC)N3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.